molecular formula C13H9BCl2FNO3 B12644533 5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid

5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid

Cat. No.: B12644533
M. Wt: 327.9 g/mol
InChI Key: DEEWNQYDQBIFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a dichlorophenylcarbamoyl moiety, which contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloroaniline with 3-fluorobenzeneboronic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the dichlorophenylcarbamoyl and fluorine substituents enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H9BCl2FNO3

Molecular Weight

327.9 g/mol

IUPAC Name

[3-[(2,3-dichlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid

InChI

InChI=1S/C13H9BCl2FNO3/c15-10-2-1-3-11(12(10)16)18-13(19)7-4-8(14(20)21)6-9(17)5-7/h1-6,20-21H,(H,18,19)

InChI Key

DEEWNQYDQBIFSS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C(=CC=C2)Cl)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.